molecular formula C21H15FO B3081215 (E)-3-(2-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one CAS No. 109790-54-7

(E)-3-(2-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one

Cat. No.: B3081215
CAS No.: 109790-54-7
M. Wt: 302.3 g/mol
InChI Key: WMGMRYZGDXMQBS-CCEZHUSRSA-N
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Description

(E)-3-(2-Fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. The compound features a 2-fluorophenyl group at the β-position and a biphenyl (4-phenylphenyl) moiety at the α-position. Its (E)-stereochemistry is stabilized by conjugation across the prop-2-en-1-one system, which influences its electronic properties and reactivity. Chalcones like this are extensively studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

(E)-3-(2-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FO/c22-20-9-5-4-8-18(20)14-15-21(23)19-12-10-17(11-13-19)16-6-2-1-3-7-16/h1-15H/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGMRYZGDXMQBS-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base. For this compound, the reaction would involve 2-fluorobenzaldehyde and 4-phenylacetophenone.

Reaction Conditions:

    Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction can lead to the formation of saturated ketones or alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Epoxides, carboxylic acids

    Reduction: Saturated ketones, alcohols

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-3-(2-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

The structural and functional uniqueness of (E)-3-(2-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one is highlighted through comparisons with analogous chalcone derivatives. Key differentiating factors include substituent positions, electronic effects, and biological activities.

Structural and Electronic Comparisons
Compound Name Substituents (α/β Positions) Key Structural Features Synthesis Conditions
This compound α: 4-phenylphenyl; β: 2-fluorophenyl Biphenyl group enhances steric bulk and π-π stacking potential; 2-F substituent induces ortho electronic effects Not explicitly described in evidence
(E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one α: 2-hydroxyphenyl; β: 4-fluorophenyl Hydroxyl group improves solubility; 4-F substituent provides para-directed electronic effects KOH/EtOH, 0–50°C, 2–3 h stirring
(2E)-3-(2-Fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one α: 4-fluorophenyl; β: 2-fluorophenyl Dual fluorine substituents increase electronegativity; C8=C9 bond length: 1.3382 Å (E-conformation) NaOH/EtOH, room temperature
(E)-1-(5-Chloro-2-hydroxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one α: 5-Cl-2-hydroxyphenyl; β: 2-fluorophenyl Chlorine and hydroxyl groups enhance antifungal activity via halogen bonding and H-bonding Ethanol/aqueous NaOH, room temperature

Key Observations :

  • Substituent positions (e.g., 2-F vs. 4-F ) significantly alter electronic distribution. For example, the 2-fluorophenyl group induces steric hindrance and ortho-directed electronic effects compared to para-substituted analogs .
  • Hydroxyl or morpholine substituents (e.g., in ) improve solubility and enable hydrogen bonding, which is absent in the target compound.

Key Observations :

  • The absence of polar groups (e.g., hydroxyl, morpholine) in the target compound may limit its solubility but enhance membrane permeability.
  • Halogen substituents (F, Cl) are critical for bioactivity. For example, dual fluorine atoms in enhance electronegativity, while chlorine in improves antifungal efficacy.
  • The biphenyl group in the target compound could favor interactions with hydrophobic enzyme pockets or DNA, a hypothesis supported by studies on similar chalcones .
Crystallographic and Computational Insights
  • Bond Lengths and Conformation: The C=C bond in (2E)-3-(2-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is 1.3382 Å, typical for conjugated enones . Similar bond lengths are expected in the target compound.
  • SHELX Refinement : Structural data for analogs (e.g., ) were refined using SHELXL , confirming the prevalence of E-conformations and planar geometries in chalcones.

Biological Activity

(E)-3-(2-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure comprising two phenyl rings connected by an α,β-unsaturated carbonyl system. This compound has garnered attention in the scientific community due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H15FO, and it has a molecular weight of approximately 320.34 g/mol. The presence of a fluorine atom on one of the phenyl rings significantly influences its chemical properties, including reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC21H15FO
Molecular Weight320.34 g/mol
CAS Number60253-21-6
Synonyms(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(2-fluorophenyl)prop-2-en-1-one

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. Additionally, the fluorine atom enhances the compound's stability and lipophilicity, which may improve its binding affinity to biological targets.

Anticancer Properties

Research has indicated that chalcones possess significant anticancer properties. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, experiments demonstrated that this compound induced apoptosis in human breast cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition suggests a mechanism through which the compound could be utilized for therapeutic purposes in inflammatory diseases.

Antimicrobial Activity

Chalcones have also been reported to exhibit antimicrobial properties. Preliminary studies on this compound revealed its effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus. The mechanism underlying this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies and Research Findings

Case Study 1: Anticancer Activity

A study conducted by researchers evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated that at concentrations of 10 μM and above, the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the compound was tested for its ability to modulate inflammatory responses in RAW 264.7 macrophages. Treatment with this compound resulted in a dose-dependent decrease in nitric oxide production and downregulation of COX-2 expression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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